Boc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Boronic Acid Catalysis
Arylboronic Acid Interactions : Arylboronic acids, such as those related to Boc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid, can interact with various anions, acting as Brønsted acid type receptors. This property enables them to recognize zwitterions of amino acids and sense anions optically, which is crucial for biochemical sensing and recognition processes (Martínez-Aguirre & Yatsimirsky, 2015).
Boronic Acid as Reaction Catalysts : In organic chemistry, boronic acids can catalyze various reactions by forming reversible covalent bonds with hydroxy groups. This catalysis method, known as Boronic Acid Catalysis (BAC), is used in the formation of amides from amines and in Friedel-Crafts-type reactions, demonstrating the versatile role of boronic acids in synthetic organic chemistry (Hall, 2019).
Synthesis and Modification of Amino Acids
Native Chemical Ligation at Phenylalanine : The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enables native chemical ligation at phenylalanine, a key process in peptide synthesis. This method is crucial for the synthesis of complex peptides and demonstrates the utility of Boc-protected amino acids in advanced biochemical synthesis (Crich & Banerjee, 2007).
N-amination of Amino Acids : Terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, derived from amino acids, are synthesized using electrophilic amination. This method is significant for creating modified peptides and biologically active heterocyclic derivatives, showcasing the diversity of applications in medicinal chemistry and drug development (Baburaj & Thambidurai, 2012).
Polymer Science
Boric Acid as Biocatalyst : Boric acid and its derivatives, including phenylboronic acid, have been explored as biocatalysts for polymerization processes. This includes the synthesis of polymers like poly(ε-caprolactone), demonstrating the potential of boronic acids in environmentally friendly and metal-free catalysis in polymer science (Ren et al., 2015).
Cationic Methacrylate Polymers : Methacrylate polymers containing amino acid moieties, such as Boc-L-phenylalanine, have been synthesized and studied for their pH-responsive properties. These polymers have potential applications in drug delivery systems, highlighting the intersection of polymer science and biomedical applications (Kumar, Roy, & De, 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that the compound’s structure suggests potential interactions with its targets, possibly leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, including those involving enzymatic reactions .
Pharmacokinetics
It’s important to note that the compound’s stability in water is marginal, which could impact its bioavailability .
Result of Action
Based on its structure, it may have potential effects on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid. For instance, the pH level can considerably accelerate the rate of reaction of similar compounds .
Properties
IUPAC Name |
(3R)-3-(4-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBNWQLIRVDMMR-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.